molecular formula C7H9N3O2 B1414515 (Z)-N'-hydroxy-6-methoxypicolinimidamide CAS No. 1344821-34-6

(Z)-N'-hydroxy-6-methoxypicolinimidamide

Cat. No. B1414515
M. Wt: 167.17 g/mol
InChI Key: YJPHOQZFDXMEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-hydroxy-6-methoxypicolinimidamide, or (Z)-HMPA, is a novel organic compound that has been the subject of scientific research in recent years. It is a derivative of the amino acid picolinic acid and has been found to display a variety of biological activities, such as anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Fluorescent Labeling in Biomedical Studies

(Z)-N'-hydroxy-6-methoxypicolinimidamide has applications in the synthesis of biocompatible polymers for biomedical research. For instance, it's involved in the synthesis of rhodamine 6G-based compounds, which are crucial for creating fluorescent biocompatible polymers. These polymers are particularly useful in biomedical studies due to their high fluorescence at physiological pH (Madsen et al., 2011).

Development of Fluorescent Sensors

Research has shown the use of (Z)-N'-hydroxy-6-methoxypicolinimidamide in developing fluorescent sensors. A study on a rhodamine derivative, closely related to (Z)-N'-hydroxy-6-methoxypicolinimidamide, demonstrated its efficacy in monitoring Zn2+ ion in solutions. This application is significant in developing sensors and probes for various biological and chemical studies (Li & Meng, 2014).

Pharmaceutical Research

The compound has been identified as a key component in the synthesis and biological evaluation of pharmaceuticals, particularly in the development of inhibitors targeting specific enzymes or receptors. For example, in cancer research, analogs of (Z)-N'-hydroxy-6-methoxypicolinimidamide have been evaluated for their potency against various forms of cancer and as inhibitors of specific enzymes in cancer cells (Rewcastle et al., 2011).

Biomedical Imaging

Another significant application of (Z)-N'-hydroxy-6-methoxypicolinimidamide is in biomedical imaging. It's used in creating compounds that can function as fluorescent probes, aiding in the visualization of biological processes at a cellular level. Such compounds are particularly useful in cell imaging studies, allowing researchers to track and analyze the behavior of cells and molecules in various conditions (Pradhan et al., 2015).

Neurobiological Studies

The compound is also relevant in neurobiological research. Studies have focused on its analogs and derivatives for assessing neurogenic potential and pharmacological properties. This includes investigating its effects on neurogenesis and neuronal maturation, which can contribute to the understanding of various neurological conditions and the development of new treatments (de la Fuente Revenga et al., 2015).

properties

IUPAC Name

N'-hydroxy-6-methoxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHOQZFDXMEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxy-6-methoxypicolinimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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